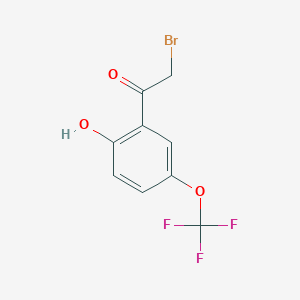
2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide is a biochemical used for proteomics research . It has a molecular formula of C9H6BrF3O3 and a molecular weight of 299.04 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C9H6BrF3O3 . This indicates that the compound contains nine carbon atoms, six hydrogen atoms, one bromine atom, three fluorine atoms, and three oxygen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide is utilized as a versatile building block in the synthesis of various biologically significant heterocyclic compounds. It serves as a key precursor for the development of a wide range of five- and six-membered heterocyclic compounds as well as fused heterocyclic systems through efficient one-pot multicomponent reactions. These synthetic advancements enable the creation of industrially important scaffolds, demonstrating the compound's significant role in the field of synthetic organic chemistry (Vekariya, Patel, Prajapati, & Patel, 2018).
Photocatalytic Organic Transformations
The photocatalytic activity of a carbazolic porous organic framework (Cz-POF-1) is enhanced by using derivatives of phenacyl bromide, including this compound, for organic synthesis under visible light. This application highlights the potential of such compounds in facilitating organic transformations such as net reductive dehalogenation, net oxidative hydroxylation of arylboronic acids, and redox-neutral α-alkylation of aldehydes. The utilization of Cz-POF-1 showcases the advancement towards metal-free photocatalysis in organic synthesis, where phenacyl bromide derivatives play a crucial role (Luo, Zhang, & Zhang, 2015).
Green Chemistry and Synthesis
The synthesis of phenacyl bromides, including this compound, through a non-transition metal-catalyzed process exemplifies the principles of green chemistry. This method involves K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water, presenting advantages such as excellent functional group compatibility, mild reaction conditions, and the use of water as the reaction medium. This approach not only underscores the environmental benefits of using water as a solvent but also highlights the potential for sustainable and eco-friendly synthetic routes in organic chemistry (Jiang, Sheng, & Guo, 2013).
Wirkmechanismus
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Bromine-containing compounds often participate in free radical reactions . In such reactions, the bromine atom can be lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
It’s worth noting that similar compounds have been found to be intermediates in the biotransformation pathways of certain drugs .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may be metabolized and excreted by the body .
Result of Action
It’s known that bromine-containing compounds can participate in free radical reactions, which can lead to various chemical transformations .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-1-[2-hydroxy-5-(trifluoromethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c10-4-8(15)6-3-5(1-2-7(6)14)16-9(11,12)13/h1-3,14H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRGGOMOECRQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)CBr)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2959503.png)
![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole](/img/structure/B2959506.png)
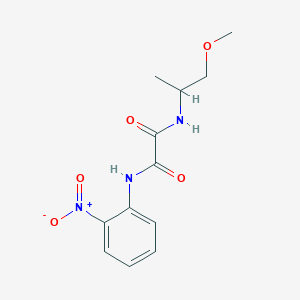

![5-(Cyclobutylmethyl)-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2959510.png)

![3-(2-cyclopentylacetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2959513.png)
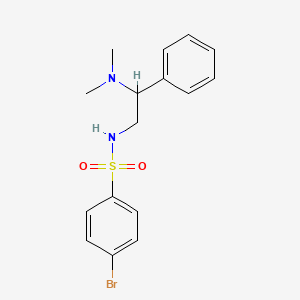
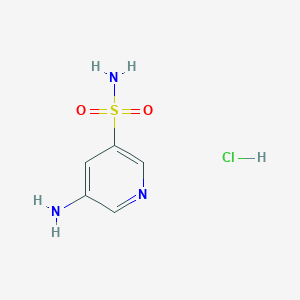
![3-{[(3-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2959516.png)
![N-(2,4-difluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2959517.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2959518.png)
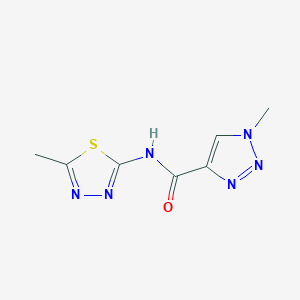
![N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/no-structure.png)